7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Catalog No.
S11878721
CAS No.
M.F
C24H23ClN4O2S
M. Wt
467.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbony...

Product Name

7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

IUPAC Name

7-(4-chlorophenyl)-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

Molecular Formula

C24H23ClN4O2S

Molecular Weight

467.0 g/mol

InChI

InChI=1S/C24H23ClN4O2S/c1-15-22-19(13-17(14-20(22)30)16-4-6-18(25)7-5-16)27-24(26-15)29-10-8-28(9-11-29)23(31)21-3-2-12-32-21/h2-7,12,17H,8-11,13-14H2,1H3

InChI Key

URTQZHSVOXITEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C(=O)C4=CC=CS4)CC(CC2=O)C5=CC=C(C=C5)Cl

7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazoline family. This compound features a quinazolinone core, which is characterized by a fused bicyclic structure containing both benzene and pyrimidine rings. The presence of a piperazine ring and a thienylcarbonyl substituent adds to its structural complexity, potentially influencing its pharmacological properties. The molecular formula of this compound is C19H22ClN3OC_{19}H_{22}ClN_{3}O, and its systematic name reflects the various functional groups attached to the quinazoline scaffold.

The reactivity of 7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can be attributed to the presence of multiple functional groups. Key reactions may include:

  • Nucleophilic substitutions: The piperazine nitrogen can undergo nucleophilic attacks, facilitating the introduction of various substituents.
  • Acylation reactions: The thienylcarbonyl group can participate in acylation reactions, which may modify the biological activity of the compound.
  • Reduction reactions: The quinazolinone moiety can be reduced to yield dihydro derivatives, impacting solubility and bioavailability.

Compounds within the quinazoline class have been widely studied for their biological activities, including:

  • Anticancer properties: Many quinazolines act as inhibitors of various kinases involved in cancer progression. This compound may exhibit similar properties due to its structural features.
  • Antidepressant effects: Some derivatives have shown potential in modulating neurotransmitter systems, indicating possible antidepressant activity.
  • Antimicrobial activity: Quinazolines have also been evaluated for their effectiveness against bacterial and fungal infections.

The synthesis of 7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can be achieved through several methods:

  • One-pot synthesis: Utilizing microwave irradiation or solvent-free conditions can enhance yield and reduce reaction time.
  • Multi-step synthesis: Involves the formation of the quinazolinone backbone followed by the introduction of piperazine and thienylcarbonyl groups through sequential reactions.
  • Catalytic methods: Employing metal catalysts can facilitate specific transformations, improving selectivity and efficiency.

Recent advancements in synthetic methodologies have focused on greener approaches that minimize waste and use less hazardous reagents .

The potential applications of 7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one include:

  • Pharmaceutical development: As a candidate for drug development targeting cancer or neurological disorders.
  • Research tools: Used in studies investigating kinase inhibition or neurotransmitter modulation.
  • Chemical probes: To explore biological pathways involving quinazoline derivatives.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

  • Binding affinity assays: Determining how effectively this compound binds to specific receptors or enzymes can provide insights into its mechanism of action.
  • In vitro studies: Assessing cellular responses to treatment with this compound can reveal its pharmacodynamic properties.
  • Pharmacokinetic profiling: Evaluating absorption, distribution, metabolism, and excretion (ADME) characteristics is essential for predicting in vivo efficacy.

Several compounds share structural similarities with 7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one. A comparison highlights their uniqueness:

Compound NameStructural FeaturesBiological Activity
7-EthoxyquinazolinoneEthoxy group instead of chlorophenylAnticancer
4-MethylquinazolineLacks piperazine ringAntimicrobial
6-ChloroquinazolineChlorine substitution at different positionAntiviral

The unique combination of a chlorophenyl group, a piperazine ring, and a thienylcarbonyl moiety distinguishes this compound from others, potentially leading to unique pharmacological profiles and therapeutic applications .

The dihydroquinazolinone scaffold serves as the foundational structure for this compound. Modern synthetic approaches leverage cyclocondensation reactions between ketone-derived precursors and nitrogen-containing building blocks.

Nickel-Photoredox Dual Catalysis

A pioneering method employs dihydroquinazolinones synthesized from ketones via nickel-photoredox dual catalysis. This strategy utilizes 7,8-dihydroquinazolin-5(6H)-one derivatives as adaptable C(sp³) handles, enabling α C–C bond cleavage and subsequent aryl group introduction. For example, 4-methyl-7,8-dihydroquinazolin-5(6H)-one can be generated through the reaction of methyl-substituted ketones with ammonium acetate under blue light irradiation (450 nm) in the presence of Ni(II) catalysts and a sacrificial reductant. The process achieves yields of 68–82% across diverse substrates.

Ruthenium-Catalyzed Dehydrogenative Coupling

Alternative routes involve ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines. Using a ruthenium–hydride complex with catechol ligands, this method facilitates cyclization and dehydrogenation to form the dihydroquinazolinone core in a single step. Key advantages include compatibility with electron-deficient aromatic systems, which is critical for later 4-chlorophenyl functionalization.

Solid-Phase Synthesis Techniques

Recent advances in solid-phase synthesis enable modular construction of dihydroquinazolinones. Rink amide-MBHA resin-bound amino acid amides undergo cyclization with N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, yielding 3,4-dihydro-2(1H)-quinazolinones with >75% purity after cleavage. This approach allows rapid diversification at the 1- and 4-positions of the heterocycle.

Table 1: Comparative Analysis of Dihydroquinazolinone Synthesis Methods

MethodCatalyst SystemYield RangeKey AdvantageReference
Nickel-PhotoredoxNi(II)/Ir(ppy)₃68–82%Tolerance for steric hindrance
Ruthenium CatalysisRu–Hydride/Catechol72–89%Single-step cyclization
Solid-Phase SynthesisRink amide-MBHA resin75–85%Combinatorial library generation

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Exact Mass

466.1230249 g/mol

Monoisotopic Mass

466.1230249 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

Explore Compound Types